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Boc-Ser(Fmoc-Ala)-OH

Cat. No.: B613632
CAS No.: 944283-07-2
M. Wt: 498.53
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Description

Significance of Protected Dipeptide Building Blocks in Complex Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern biochemistry, enabling the creation of custom peptides for a vast array of research and therapeutic applications. However, the synthesis of long or "difficult" peptide sequences is often hampered by the aggregation of the growing peptide chains on the solid support. nih.govsigmaaldrich.com This aggregation can lead to incomplete reactions, resulting in low yields and purification challenges. nih.gov

The use of preformed isoacyl dipeptides is also beneficial for minimizing racemization, a side reaction that can occur during the activation of amino acids for coupling. peptide.com When these dipeptides are prepared in solution, the risk of racemization is significantly reduced compared to forming the ester link on the solid phase resin. peptide.com

Rationale for Orthogonal Protecting Group Strategies in Chemical Synthesis

The synthesis of complex molecules like peptides requires precise control over which functional groups react and when. This is achieved through the use of protecting groups, which temporarily block reactive sites on the amino acid building blocks. masterorganicchemistry.com An orthogonal protecting group strategy employs multiple protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of one group without affecting the others. iris-biotech.de

Boc-Ser(Fmoc-Ala)-OH is a prime example of this strategy in action. It utilizes two of the most common and robust protecting groups in peptide synthesis:

Boc (tert-butyloxycarbonyl): This group protects the N-terminus of the serine residue and is labile to acidic conditions, typically trifluoroacetic acid (TFA). iris-biotech.de

Fmoc (9-fluorenylmethyloxycarbonyl): This group protects the N-terminus of the alanine (B10760859) residue and is removed by treatment with a mild base, such as piperidine (B6355638). luxembourg-bio.com

This orthogonal combination is critical for the utility of this compound in SPPS. In a typical Fmoc-based synthesis, the Fmoc group on the incoming building block is removed to allow for the coupling of the next amino acid. The Boc group on the serine, along with other acid-labile side-chain protecting groups, remains intact throughout the chain elongation process and is removed at the final cleavage step. iris-biotech.de This ensures the integrity of the peptide chain during its assembly.

Protecting GroupChemical NameCleavage Condition
Boc tert-butyloxycarbonylAcid (e.g., TFA)
Fmoc 9-fluorenylmethyloxycarbonylBase (e.g., Piperidine)

Historical Context and Evolution of Isoacyl Dipeptides in Solid-Phase Peptide Synthesis

The concept of using isoacyl peptides, also known as depsipeptides, as a strategic tool in SPPS emerged as a solution to the persistent problem of peptide aggregation. rsc.org Early attempts at synthesizing difficult sequences were often plagued by low yields and intractable purification steps due to the poor solubility of the target peptide. nih.gov

The "O-acyl isopeptide method" was developed to address these challenges by temporarily altering the peptide backbone. rsc.orgspringernature.com In this approach, a native amide bond is replaced with an ester bond at a serine or threonine residue. springernature.com This structural modification effectively disrupts the secondary structures, such as β-sheets, that contribute to aggregation. nih.gov The resulting depsipeptide is typically more soluble and easier to purify via methods like HPLC. peptide.com

Once the purified depsipeptide is obtained, a key feature of this method comes into play: the ester bond can be induced to undergo an O-to-N intramolecular acyl migration. rsc.org This chemical rearrangement, which occurs under neutral or slightly basic conditions (pH ~7.4), converts the ester linkage back to the native amide bond, yielding the desired peptide sequence. peptide.compeptide.com

Initially, these modifications were performed on the resin-bound peptide. However, to improve efficiency and reduce side reactions like racemization, the use of preformed O-acyl isodipeptide units, such as this compound, was introduced. peptide.combachem.com This evolution has made the O-acyl isopeptide strategy more accessible and reliable, providing peptide chemists with a powerful tool for tackling the synthesis of challenging peptides, including pharmaceutically relevant molecules like human insulin. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30N2O8 B613632 Boc-Ser(Fmoc-Ala)-OH CAS No. 944283-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O8/c1-15(23(31)34-14-21(22(29)30)28-25(33)36-26(2,3)4)27-24(32)35-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,27,32)(H,28,33)(H,29,30)/t15-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJCOUIAJPRCEQ-BTYIYWSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Application of Boc Ser Fmoc Ala Oh in Advanced Peptide Synthesis Strategies

Utility as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. iris-biotech.de The choice of building blocks is critical to the success of the synthesis, especially when dealing with long or complex peptides. cem.com Boc-Ser(Fmoc-Ala)-OH has been developed as a strategic building block to enhance the efficiency of Fmoc-based SPPS. iris-biotech.deiris-biotech.de

In the standard Fmoc/tBu strategy for SPPS, amino acids are sequentially coupled to a growing peptide chain anchored to a resin. nih.gov The incorporation of the this compound unit follows this fundamental process. The free carboxyl group of the alanine (B10760859) residue is activated and coupled to the free N-terminal amine of the resin-bound peptide.

Following this coupling, the synthesis proceeds via the standard Fmoc chemistry pathway:

Selective Deprotection: The Fmoc group on the newly incorporated alanine is removed using a mild base, typically a piperidine (B6355638) solution, exposing the N-terminal amine of the alanine. iris-biotech.de The Boc group on the serine and other acid-labile side-chain protecting groups remain intact.

Chain Elongation: The next Fmoc-protected amino acid in the sequence is then coupled to the newly freed amine of the alanine residue.

Final Rearrangement: After the full-length iso-peptide is assembled, the temporary ester bond between serine and alanine is converted to a native amide bond. This occurs through a spontaneous O-to-N intramolecular acyl migration reaction under neutral or slightly basic conditions (pH ~7-8), typically during or after cleavage from the resin and final deprotection. rsc.orgbachem.comspringernature.com

This approach allows for the seamless integration of the Ser-Ala motif into a linear peptide chain while leveraging the benefits of the isopeptide structure during the synthesis.

A significant challenge in SPPS is the synthesis of "difficult sequences," which are prone to aggregation and the formation of stable secondary structures like β-sheets on the solid support. bachem.comresearchgate.net This aggregation can hinder coupling reactions and deprotection steps, leading to low yields and deletion sequences. bachem.com

This compound is a key component of the "O-acyl isopeptide method," a strategy designed to overcome these issues. nih.govspringernature.comresearchgate.net The core principle is analogous to the use of pseudoproline dipeptides, which also act as structure-disrupting elements. bachem.comchempep.com

Mechanism of Action:

Structure Disruption: The ester bond within the this compound unit introduces a "kink" in the peptide backbone, disrupting the hydrogen bonding patterns that lead to aggregation. iris-biotech.deresearchgate.net This keeps the growing peptide chain solvated and accessible for subsequent reaction steps.

Improved Solubility: The resulting isopeptide, or depsipeptide, is often more soluble than its native amide counterpart, which not only facilitates the synthesis on the resin but also simplifies purification by HPLC after cleavage. iris-biotech.debachem.comspringernature.com

Avoidance of Side Reactions: The use of pre-formed O-acyl isodipeptide units like this compound circumvents the need for on-resin esterification, a step that can be inefficient and lead to side reactions such as racemization and diketopiperazine formation. rsc.orgnih.govnih.govresearchgate.net However, it should be noted that O-acyl isodipeptides themselves can be susceptible to a base-induced elimination side reaction, leading to des-Ser/Thr impurities, though this can be minimized by controlling reaction conditions. tsinghua.edu.cn

This strategy has been successfully applied to the synthesis of notoriously difficult peptides, such as the Alzheimer's-related amyloid β-peptide (Aβ) 1-42. bachem.comnih.gov

StrategyMechanismAdvantageReference
O-Acyl Isopeptide Introduces a temporary ester bond in the backbone using a unit like this compound.Disrupts secondary structure, prevents aggregation, improves solubility, and simplifies purification. iris-biotech.debachem.comnih.gov
Pseudoproline Dipeptide Introduces a temporary oxazolidine (B1195125) or thiazolidine (B150603) ring from Ser, Thr, or Cys.Acts as a "proline mimic" to break β-sheet formation and enhance solvation. bachem.comchempep.com

Role in the Synthesis of Complex Peptide Architectures

The utility of this compound extends beyond linear peptides to the construction of more complex molecular structures, leveraging its unique orthogonal protecting group scheme.

The synthesis of branched peptides requires orthogonal protecting groups that can be removed selectively at different stages of the synthesis. cem.comsigmaaldrich.com The this compound unit, in combination with other protected amino acids, can facilitate such strategies. For example, a synthetic scheme could involve:

Incorporation of this compound into the main peptide chain.

Incorporation of a lysine (B10760008) residue protected with a third orthogonal group, such as ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), at a desired branching point. sigmaaldrich.com

Elongation of the main chain via standard Fmoc deprotection, leaving the Boc and ivDde groups intact.

Once the main chain is complete, the N-terminus can be protected with a Boc group. sigmaaldrich.com

The ivDde group on the lysine side chain can then be selectively removed with hydrazine. sigmaaldrich.com

A second peptide chain can be synthesized on the deprotected lysine side-chain amine, creating the branch.

Finally, global deprotection and O-to-N acyl migration yield the branched peptide.

The O-acyl isopeptide method is a powerful tool for the synthesis of head-to-tail cyclic peptides. nih.gov The process generally involves synthesizing a linear peptide precursor on the resin containing the this compound unit. After the linear isopeptide is cleaved from the resin, its altered conformation can facilitate the subsequent intramolecular cyclization. The cyclization of the linear O-acyl isopeptide precursor proceeds to give a cyclic isopeptide, which is then converted to the native cyclic peptide via the O-to-N acyl migration. nih.gov This approach has been shown to proceed without epimerization, a common side reaction in other cyclization methods. nih.gov

Furthermore, cyclic depsipeptides, which retain the ester bond, are an important class of peptide mimetics with a wide range of biological activities, including use as antibiotics. scienceopen.comscholaris.ca The synthesis of these molecules can be approached using building blocks that install the necessary ester linkages.

Creating specific conjugates between peptides and proteins is crucial for developing new therapeutics and biological tools. Depsipeptides have emerged as valuable substrates in enzymatic ligation methods. A notable application is in sortase-mediated ligation, which can be used to modify the N-terminus of proteins. whiterose.ac.uk

In this strategy, a depsipeptide containing an ester linkage (synthesized using a building block analogous to this compound) is used as a substrate for the enzyme Sortase A. The use of a depsipeptide substrate effectively renders the enzymatic ligation irreversible, allowing for the complete and efficient modification of a protein that has been engineered to carry a single N-terminal glycine (B1666218) residue. whiterose.ac.uk This provides a robust method for creating well-defined peptide-protein conjugates under mild, aqueous conditions. whiterose.ac.uk

Segment Condensation and Fragment Ligation Approaches

The synthesis of large peptides and small proteins represents a significant challenge for traditional stepwise solid-phase peptide synthesis (SPPS) due to the cumulative effect of incomplete coupling and deprotection reactions, which can lead to a complex mixture of deletion sequences and truncated byproducts. acs.org To address these limitations, convergent strategies, such as segment condensation and fragment ligation, have become indispensable. ub.edu These approaches involve the synthesis of smaller, protected peptide fragments which are then purified and coupled together in a subsequent step, either in solution or on a solid support. acs.orgub.edu However, these methods present their own set of challenges, primarily the poor solubility of protected peptide intermediates and the high risk of racemization at the C-terminal amino acid of the activated peptide fragment. ub.edupeptide.comthieme-connect.de

The orthogonally protected dipeptide, this compound, is a specialized building block engineered to directly mitigate these core problems. It functions as an O-acyl isopeptide, or depsipeptide, which introduces a temporary ester linkage into the peptide backbone. peptide.combachem.com The strategic incorporation of this unit has profound implications for the efficiency and success of fragment condensation strategies.

Research Findings on Solubility and Racemization Suppression

The primary advantage of incorporating a depsipeptide unit like this compound lies in its ability to disrupt the inter-chain hydrogen bonding that causes protected peptide fragments to aggregate and become insoluble. peptide.com The ester bond within the backbone alters the peptide's secondary structure, improving its solubility in organic solvents used during synthesis and purification. peptide.com This enhanced solubility is critical for the successful coupling of large, often hydrophobic, peptide segments.

Furthermore, the use of depsipeptides at the C-terminus of a fragment to be activated for coupling significantly minimizes the risk of racemization. peptide.combachem.com Racemization during segment condensation is a major concern that can compromise the stereochemical integrity of the final product. karger.com Peptides with a C-terminal isoacyl dipeptide can be coupled with little to no racemization, ensuring high diastereomeric purity in the assembled protein or large peptide. peptide.com

Once the fragment coupling is complete, the native peptide bond must be restored. This is achieved through a spontaneous chemical rearrangement known as an O- to N-acyl shift. By adjusting the pH to neutral or slightly basic conditions (typically pH ≥ 7.4), the ester linkage undergoes intramolecular acyl migration to form the thermodynamically more stable amide bond, yielding the native peptide sequence. peptide.com

The orthogonal protection scheme of this compound is fundamental to its utility. The acid-labile Boc group protects the N-terminus of the serine, while the base-labile Fmoc group protects the N-terminus of the ester-linked alanine. peptide.comiris-biotech.de This allows for selective deprotection and chain elongation at different stages of the synthesis, providing the precise control needed for building complex peptide fragments. ub.edu

Below are data tables summarizing the properties of the compound and its application in a model fragment condensation process.

Table 1: Characteristics of the this compound Building Block

Feature Description Role in Synthesis
Molecular Formula C₂₇H₃₂N₂O₈ -
Molecular Weight 512.55 g/mol -
Boc Group tert-butyloxycarbonyl Acid-labile protecting group for the N-terminus of Serine. peptide.com
Fmoc Group 9-fluorenylmethyloxycarbonyl Base-labile protecting group for the N-terminus of Alanine. peptide.com
Depsipeptide Linkage Ester bond (O-acyl) Improves fragment solubility and prevents racemization during coupling. peptide.com

| Free Carboxylic Acid | C-terminus of Serine | Provides the reactive site for activation and coupling to the N-terminus of another peptide fragment. |

Table 2: Interactive Model of a Fragment Ligation Process Using a Depsipeptide Unit This table outlines the key steps in a convergent synthesis strategy where a C-terminal depsipeptide fragment is coupled to an N-terminal fragment, followed by conversion to the native peptide.

Step 1: Synthesis of C-Terminal Fragment (Acyl-Donor) A peptide fragment is synthesized, incorporating This compound at its C-terminus. The use of this building block creates a depsipeptide structure.
  • Fragment Structure: Peptide-Sequence-Boc-Ser(Ala)-OH
  • Key Feature: The ester linkage within the backbone disrupts aggregation. peptide.com
  • Benefit: Enhanced solubility and preparation for a racemization-free coupling. peptide.com
  • Step 2: Synthesis of N-Terminal Fragment (Acyl-Acceptor) A second peptide fragment is synthesized with a free N-terminus.
  • Fragment Structure: H₂N-Peptide-Sequence
  • Requirement: This fragment must have a deprotected N-terminal amino group ready for amide bond formation.
  • Step 3: Segment Condensation (Coupling) The C-terminal carboxyl group of the acyl-donor fragment is activated and coupled to the N-terminal amino group of the acyl-acceptor fragment in solution.
  • Reaction: [Peptide-Sequence-Boc-Ser(Ala)-OH] + [H₂N-Peptide-Sequence][Peptide-Sequence-Boc-Ser(Ala)-NH-Peptide-Sequence]
  • Advantage: The depsipeptide structure at the ligation site prevents epimerization of the serine residue during activation and coupling. peptide.combachem.com
  • Step 4: O- to N-Acyl Shift (Bond Reformation) The newly formed larger peptide is treated with a mild base or buffered at a pH ≥ 7.4. This triggers the O- to N-acyl migration.
  • Transformation: The ester bond between Ser and Ala rearranges to a native amide bond.
  • Result: [Peptide-Sequence-Boc-Ser-Ala-NH-Peptide-Sequence]
  • Outcome: The final product contains the native peptide backbone with high stereochemical purity. peptide.com
  • Analytical and Spectroscopic Characterization of Boc Ser Fmoc Ala Oh and Its Intermediates

    Chromatographic Techniques for Purity Assessment (e.g., HPLC, RP-HPLC)

    High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the industry standard for assessing the purity of synthetic peptides and their building blocks, including Fmoc-protected amino acids. cem.comsigmaaldrich.com The technique separates the target compound from impurities based on differences in hydrophobicity.

    For a compound like Boc-Ser(Fmoc-Ala)-OH, RP-HPLC analysis is essential to quantify its purity and identify any by-products from the synthesis. The final purity of a peptide is directly affected by the chemical purity of the protected amino acids used in its synthesis. phenomenex.com Purity levels for commercial-grade Fmoc-amino acids are typically expected to be ≥99.0%. cem.comajpamc.com Analysis is commonly performed using a C18 column with a mobile phase gradient of water and acetonitrile, often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. rsc.orgrsc.org Detection is typically carried out using a UV detector at 214 nm, where the peptide bond absorbs light. rsc.org

    Table 1: Representative RP-HPLC Conditions for Purity Analysis

    Parameter Typical Value/Condition Source
    Column C18 (e.g., Agilent Zorbax 300SB-C18, Waters Atlantis T3) rsc.orgscienceopen.com
    Mobile Phase A 0.1% TFA in Water rsc.orgrsc.org
    Mobile Phase B 0.1% TFA in Acetonitrile (MeCN) rsc.orgrsc.org
    Gradient Linear gradient from 5% to 95% Mobile Phase B rsc.orgscienceopen.com
    Flow Rate 0.8 - 1.0 mL/min rsc.orgphenomenex.com
    Detection UV at 214 nm rsc.org

    | Expected Purity | ≥98% | sigmaaldrich.com |

    Mass Spectrometry for Molecular Mass Confirmation and Impurity Profiling (e.g., LC-MS)

    Mass spectrometry (MS), frequently coupled with liquid chromatography (LC-MS), is an indispensable tool for confirming the molecular identity of synthetic compounds and for profiling impurities. rsc.org This technique provides a highly accurate measurement of the molecular weight of the target compound, this compound. The calculated molecular weight for this compound (formula: C₂₆H₃₀N₂O₈) is approximately 498.53 Da. In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as protonated or sodiated adducts.

    Beyond confirming the parent mass, MS/MS fragmentation analysis is critical for structural verification and impurity identification. A known fragmentation pathway for Fmoc-protected amino acids in negative-ion mode involves the loss of a 196 Da fragment, which can be a useful diagnostic marker. niscpr.res.in Similarly, the Boc group has its own characteristic fragmentation patterns. Analyzing the fragmentation of the parent ion and any detected impurity ions can help elucidate their structures.

    Table 2: Expected Mass Spectrometry Ions for this compound

    Ion Formula Approximate m/z
    [M+H]⁺ [C₂₆H₃₀N₂O₈ + H]⁺ 499.54
    [M+Na]⁺ [C₂₆H₃₀N₂O₈ + Na]⁺ 521.52
    [M+K]⁺ [C₂₆H₃₀N₂O₈ + K]⁺ 537.49

    | [M-H]⁻ | [C₂₆H₃₀N₂O₈ - H]⁻ | 497.52 |

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C)

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are used to confirm the precise structure of this compound and ensure all protecting groups are correctly in place.

    ¹H NMR spectra provide information on the number and environment of protons in the molecule. Key diagnostic signals include the aromatic protons of the Fmoc group (typically 7.2-7.8 ppm), the singlet from the nine equivalent protons of the t-butyl group of Boc (around 1.4 ppm), and the characteristic signals for the α- and β-protons of the serine and alanine (B10760859) residues. scienceopen.com ¹³C NMR provides complementary information about the carbon skeleton, including the carbonyl carbons and the carbons of the protecting groups. scienceopen.com

    Table 3: Predicted ¹H NMR Chemical Shifts for this compound

    Protons Functional Group Predicted Chemical Shift (δ, ppm) Source/Analogy
    Ar-H Fmoc 7.2 - 7.8 scienceopen.com
    (CH₃)₃C- Boc ~1.4 scienceopen.com
    α-H Serine ~4.2 - 4.5 scienceopen.com
    β-CH₂ Serine ~3.8 - 4.1 scienceopen.com
    α-H Alanine ~4.1 - 4.4 scienceopen.com
    β-CH₃ Alanine ~1.3 - 1.5 scienceopen.com

    | CH, CH₂ | Fmoc | ~4.2 - 4.4 | scienceopen.com |

    Advanced Chiral Analysis for Stereochemical Integrity

    Ensuring the stereochemical integrity of amino acid derivatives is paramount in peptide synthesis, as racemization can lead to the formation of diastereomeric peptides with altered structures and biological functions. The enantiomeric purity of commercially available Fmoc-protected amino acids is expected to be very high, often exceeding 99.8% enantiomeric excess (ee). phenomenex.comchinacloudapi.cn

    Chiral HPLC is the predominant technique for verifying the enantiomeric purity of compounds like this compound. phenomenex.comphenomenex.com This is typically achieved using specialized chiral stationary phases (CSPs), such as those based on polysaccharides like cellulose (B213188) or amylose. phenomenex.comchinacloudapi.cn These columns can resolve the L- and D-enantiomers of the constituent amino acids (Fmoc-Ala-OH and Boc-Ser-OH) under reversed-phase conditions, allowing for the quantification of any unwanted enantiomer. chinacloudapi.cn For the dipeptide itself, chiral chromatography can separate it from its diastereomers (e.g., Boc-D-Ser(Fmoc-L-Ala)-OH, Boc-L-Ser(Fmoc-D-Ala)-OH).

    An alternative approach involves derivatizing the amino acid with a chiral agent to create diastereomers, which can then be separated and quantified using standard, non-chiral RP-HPLC or capillary electrophoresis. tiscali.cz

    Table 4: Chiral HPLC Separation of Constituent Fmoc-Amino Acids

    Compound Chiral Stationary Phase (CSP) Separation Mode Key Finding Source
    Fmoc-Ala-OH Lux Cellulose-2 Reversed-Phase Baseline resolution of enantiomers achieved. phenomenex.comchinacloudapi.cn
    Fmoc-Ser(tBu)-OH Lux Cellulose-2 Reversed-Phase Baseline resolution of enantiomers achieved. phenomenex.comchinacloudapi.cn

    | Fmoc-Ser(tBu)-OH | CHIRALPAK ZWIX(+) | Polar Organic | Good separation of enantiomers. | hplc.eu |

    Theoretical and Computational Studies on Boc Ser Fmoc Ala Oh and Its Derivatives

    Molecular Modeling of Conformational Preferences

    The conformational landscape of Boc-Ser(Fmoc-Ala)-OH is determined by the rotational freedom around its single bonds, leading to a multitude of possible three-dimensional structures. Molecular modeling techniques, particularly conformational searches using molecular mechanics, are employed to identify the low-energy conformations that the molecule is most likely to adopt.

    The conformational preferences of this compound are influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and the inherent conformational tendencies of the Boc-protected serine and Fmoc-protected alanine (B10760859) residues. The bulky tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups significantly restrict the available conformational space. The Boc group, attached to the serine's amino terminus, can influence the backbone dihedral angles (φ, ψ) of the serine residue. Similarly, the Fmoc group, linked to the amino group of the alanine side-chain of serine, imposes its own steric constraints.

    Theoretical studies on similar dipeptides suggest that the backbone can adopt various secondary structures, such as β-turns, extended strands, or random coils. ub.edu The presence of the serine hydroxyl group allows for potential intramolecular hydrogen bonds with nearby amide carbonyls or the carboxylate group, which can further stabilize specific conformations. researchgate.net Molecular mechanics calculations on related systems have shown that packing forces and intermolecular hydrogen bonds in the solid state can lead to conformations that are not the lowest in energy for an isolated molecule. researchgate.net

    A systematic conformational search would typically involve rotating the key dihedral angles of the molecule and calculating the potential energy of each resulting conformer. The results of such a study can be summarized in a table of low-energy conformers, their relative energies, and key geometric parameters.

    Table 1: Hypothetical Low-Energy Conformers of this compound in Vacuo
    ConformerRelative Energy (kcal/mol)Serine φ (°)Serine ψ (°)Key Intramolecular H-bond
    10.00-120110Ser(OH) to Boc(C=O)
    20.85-7580None
    31.5060-65Ser(NH) to Ala(C=O)

    Quantum Chemical Calculations for Reaction Pathway Analysis

    Quantum chemical calculations, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure of molecules and are invaluable for studying reaction mechanisms. For this compound, these calculations can be used to analyze the pathways of its synthesis and potential degradation reactions.

    A key reaction in the synthesis of this molecule is the coupling of Boc-Ser-OH with an appropriate Fmoc-Ala derivative. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC), are commonly used as coupling reagents in peptide synthesis. peptide.comamericanpeptidesociety.org Quantum chemical calculations can elucidate the mechanism of this reaction, which typically involves the formation of an O-acylisourea intermediate. peptide.com This intermediate can then react with the amino group to form the desired peptide bond or undergo side reactions, such as the formation of an unreactive N-acylurea. peptide.com

    By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. This allows for the determination of activation energies, which are crucial for understanding the reaction kinetics. Furthermore, these calculations can help in understanding the role of additives, like 1-hydroxybenzotriazole (B26582) (HOBt), which are often used to suppress side reactions and reduce racemization. americanpeptidesociety.org

    Below is a hypothetical data table summarizing the calculated activation energies for a carbodiimide-mediated coupling reaction to form a dipeptide bond, both with and without a common additive.

    Table 2: Hypothetical Calculated Activation Energies (ΔG‡) for Dipeptide Bond Formation
    Reaction PathwayActivation Energy (kcal/mol)
    O-acylisourea formation15.2
    Peptide bond formation from O-acylisourea12.5
    N-acylurea formation (side reaction)18.0
    Peptide bond formation via HOBt active ester11.8

    Molecular Dynamics Simulations for Solvent Interactions and Aggregation Behavior

    Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, taking into account the influence of the surrounding environment, such as solvent molecules. ub.edu For this compound, MD simulations are particularly useful for studying its interactions with different solvents and its propensity to aggregate.

    The conformation of a peptide can be highly dependent on the solvent environment. ub.eduaps.org In a polar solvent like water, the molecule may adopt a more extended conformation to maximize hydrogen bonding with water molecules. In a nonpolar solvent, intramolecular hydrogen bonds are more likely to form, leading to more compact, folded structures. ub.edu MD simulations can track the conformational changes of this compound in different solvents by simulating the trajectories of all atoms in the system over a period of time. upc.edu Analysis of these trajectories can reveal the most populated conformational states in a given solvent.

    Furthermore, many peptides, especially those containing the Fmoc group, have a tendency to self-assemble and aggregate. researchgate.net This aggregation is driven by a combination of hydrophobic interactions, π-stacking of the fluorenyl groups, and intermolecular hydrogen bonding. mpg.denih.gov MD simulations can be used to model the initial stages of aggregation by placing multiple this compound molecules in a simulation box and observing their interactions. mdpi.com These simulations can provide insights into the structure of the resulting aggregates and the driving forces behind their formation. mpg.de The propensity for aggregation is also influenced by factors such as peptide concentration and the nature of the solvent. nih.gov

    The results from MD simulations can be used to generate data on solvent effects and aggregation metrics, as illustrated in the hypothetical table below.

    Table 3: Hypothetical MD Simulation Results for this compound in Different Solvents
    SolventPredominant ConformationRadius of Gyration (Å)Solvent Accessible Surface Area (Ų)Aggregation Propensity (Arbitrary Units)
    WaterExtended8.5450Low
    ChloroformFolded (β-turn)6.2320Moderate
    MethanolSemi-extended7.8410Low-Moderate

    Future Perspectives and Innovations in Research Utilizing Boc Ser Fmoc Ala Oh

    Development of Novel Derivatization Strategies

    The core advantage of Boc-Ser(Fmoc-Ala)-OH lies in its temporary modification of the peptide backbone to create a depsipeptide. This concept is being expanded through the development of novel derivatization strategies to tackle increasingly complex synthetic targets.

    Future research is focused on creating a broader portfolio of isoacyl dipeptides. This involves varying the amino acid components to optimize their placement within a peptide sequence. For instance, incorporating isoacyl dipeptides before highly hydrophobic regions is a key strategy to prevent aggregation. peptide.com The strategic placement of these units, ideally with a spacing of 5-6 amino acids from each other or from proline residues, is crucial for maximizing their effectiveness. peptide.com

    Researchers are also exploring the introduction of novel chemical handles onto the serine or threonine side chains. These handles can be used for site-specific modifications of the peptide after synthesis, such as the attachment of imaging agents, drug molecules, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties.

    StrategyDescriptionPotential Advantage
    Expanded Isoacyl Dipeptide Library Synthesis of a wider range of Boc-Ser(Fmoc-Xxx)-OH and Boc-Thr(Fmoc-Xxx)-OH derivatives, where Xxx represents various amino acids.Allows for more precise and optimized placement within diverse peptide sequences to disrupt aggregation.
    Post-Synthesis Modification Handles Incorporation of functional groups (e.g., alkynes, azides) onto the side chain of the serine or threonine residue within the dipeptide unit.Enables site-specific conjugation of other molecules to the peptide after synthesis and purification.
    Cleavage-Condition Optimization Development of depsipeptide linkers that undergo the O-to-N acyl shift under different, highly specific conditions (e.g., light-induced, enzyme-catalyzed).Provides greater control over the timing and location of native peptide bond formation, useful for in situ applications.

    Exploration of Alternative Linkage Chemistries

    The ester linkage in this compound is fundamental to its function, allowing for the critical O-to-N acyl shift. However, the exploration of alternative linkage chemistries is a promising area of research that could lead to new synthetic capabilities.

    The primary focus is on developing linkages that offer different stability profiles or cleavage mechanisms. For example, thioester linkages, which are also susceptible to acyl transfer reactions, could be incorporated to modulate the rate and conditions of the backbone rearrangement. This could be particularly advantageous for synthesizing peptides that are sensitive to the standard basic conditions required for the O-to-N acyl shift.

    Furthermore, research into linkages that can be cleaved by specific enzymes or light could open up new avenues for the controlled release of peptides or for their activation in specific biological environments.

    Linkage TypeCleavage/Rearrangement MechanismPotential Application
    Thioester Acyl transfer, potentially under milder or different pH conditions than esters.Synthesis of peptides sensitive to standard basic conditions; fine-tuning the rate of native peptide formation.
    Photocleavable Linkers Cleavage upon exposure to specific wavelengths of light.Spatially and temporally controlled release of peptides; applications in photolithography for peptide arrays.
    Enzyme-Labile Linkers Cleavage by specific enzymes.Targeted release of bioactive peptides in specific biological tissues or cellular compartments.

    Expansion into Materials Science and Nanotechnology Applications

    The principles underlying the use of this compound in peptide synthesis are being adapted for applications in materials science and nanotechnology. The ability to control peptide conformation and aggregation is highly valuable in the design of self-assembling nanomaterials.

    By strategically incorporating depsipeptide units into peptide sequences, researchers can control the process of self-assembly. For example, a peptide could be synthesized in a soluble, non-aggregating depsipeptide form. Upon a change in pH to trigger the O-to-N acyl shift, the resulting native peptide would then self-assemble into a desired nanostructure, such as a fibril, nanotube, or hydrogel. This "triggerable" self-assembly has potential applications in drug delivery, tissue engineering, and biosensing.

    In nanotechnology, peptides can serve as templates or scaffolds for the synthesis of inorganic nanoparticles. The controlled folding and assembly of peptides can direct the growth and morphology of these nanoparticles. The use of depsipeptide chemistry could provide a mechanism to control the initiation and progression of this templating process.

    Application AreaPrinciple of UseExample
    Triggerable Hydrogels pH-induced O-to-N acyl shift converts soluble depsipeptide precursors into self-assembling native peptides that form a hydrogel network.Encapsulation and controlled release of therapeutic agents in response to a physiological pH change.
    Peptide-Based Nanofibers Controlled self-assembly of peptides into fibrillar structures following the conversion from a depsipeptide to a native peptide.Scaffolds for cell culture and tissue regeneration; components of biosensors.
    Nanoparticle Templating Use of self-assembling peptide structures to direct the formation and organization of inorganic nanoparticles.Synthesis of precisely structured metallic or semiconductor nanowires for electronic applications.

    Automation and High-Throughput Synthesis Methodologies

    The demand for synthetic peptides in research and drug discovery necessitates the development of automated and high-throughput synthesis methods. The use of isoacyl dipeptides like this compound is well-suited for integration into these workflows.

    Automated peptide synthesizers can be programmed to incorporate isoacyl dipeptides at specific points in a sequence. This is particularly valuable for the routine synthesis of long or difficult peptides, reducing the need for manual intervention and optimization. The stability of the depsipeptide under standard acidic cleavage conditions used in SPPS makes it compatible with existing automated protocols.

    For high-throughput applications, such as the generation of peptide libraries for drug screening, the use of isoacyl dipeptides can significantly improve the success rate of synthesizing a diverse range of sequences. By preventing aggregation, a common failure mode in parallel synthesis, a higher proportion of the desired peptides can be obtained in sufficient purity and yield. The development of pre-loaded resins with this compound or other isoacyl dipeptides could further streamline these high-throughput processes.

    MethodologyIntegration of this compoundAdvantage
    Automated Solid-Phase Peptide Synthesis (SPPS) Programmed incorporation of isoacyl dipeptide building blocks into the synthesis cycle.Enables the reliable and unattended synthesis of long or aggregation-prone peptides.
    High-Throughput Peptide Library Synthesis Use of isoacyl dipeptides to improve the success rate of synthesizing diverse peptide sequences in parallel formats (e.g., 96-well plates).Increased yield and purity of peptides in screening libraries, leading to more reliable biological data.
    Flow Chemistry Synthesis Integration of depsipeptide formation and the subsequent O-to-N acyl shift into a continuous flow process.Potential for enhanced control over reaction conditions, improved scalability, and reduced synthesis time.

    Q & A

    Q. What is the role of Boc and Fmoc protecting groups in Boc-Ser(Fmoc-Ala)-OH during peptide synthesis?

    The tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups protect the amino and side-chain hydroxyl groups, respectively, during solid-phase peptide synthesis (SPPS). The Boc group is acid-labile and removed with trifluoroacetic acid (TFA), while the Fmoc group is base-sensitive and cleaved with piperidine. This orthogonal protection allows sequential deprotection, enabling controlled elongation of peptide chains .

    Q. How do I verify the purity of this compound after synthesis?

    Use reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection at 220 nm. Confirm purity (>98%) by integrating peak areas. Validate with mass spectrometry (ESI-MS or MALDI-TOF) to match the expected molecular weight (C24H28N2O7; calculated MW: 480.49 g/mol) .

    Q. What solvents are compatible with this compound in SPPS?

    The compound is soluble in dimethylformamide (DMF), dichloromethane (DCM), and dimethyl sulfoxide (DMSO). Avoid aqueous solutions at neutral or basic pH, as hydrolysis of the Fmoc group may occur .

    Advanced Research Questions

    Q. How do competing side reactions (e.g., aspartimide formation) impact the use of this compound in peptide synthesis?

    The serine hydroxyl group, when unprotected, can participate in β-elimination or aspartimide formation under basic conditions. To mitigate this:

    • Use low concentrations of piperidine (20% v/v) for Fmoc deprotection.
    • Incorporate additives like 0.1 M HOBt in DMF to suppress racemization .
    • Monitor byproducts via LC-MS and optimize coupling times (e.g., 30–60 minutes) .

    Q. What analytical techniques resolve contradictions in reported melting points for this compound?

    Discrepancies in melting points (e.g., 58–60°C vs. 62–65°C) arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify thermal transitions and thermogravimetric analysis (TGA) to quantify solvent content. Cross-reference with X-ray crystallography data to confirm crystalline phases .

    Q. How does the steric bulk of the Fmoc-Ala side chain influence peptide secondary structure?

    Molecular dynamics simulations reveal that the Fmoc group restricts backbone flexibility, promoting β-sheet or α-helix formation. Compare circular dichroism (CD) spectra of peptides synthesized with this compound versus unprotected serine derivatives. The Fmoc group’s hydrophobicity also enhances membrane permeability in cell-penetrating peptides .

    Methodological Guidance

    Designing a peptide synthesis protocol using this compound: Key variables to optimize

    • Coupling efficiency : Pre-activate the amino acid with HBTU/HOBt and DIPEA in DMF (1:1:2 molar ratio).
    • Deprotection kinetics : Monitor Fmoc removal via UV absorbance at 301 nm during SPPS.
    • Purity control : Use Kaiser test for free amine detection after each coupling cycle .

    Resolving conflicting NMR data for this compound in different deuterated solvents
    Solvent-induced chemical shift variations (e.g., DMSO-d6 vs. CDCl3) arise from hydrogen bonding differences. Assign peaks using 2D NMR (COSY, HSQC) and compare with computed spectra from density functional theory (DFT) .

    Key Research Challenges

    • Orthogonal deprotection strategies : Ensure Boc and Fmoc groups do not interfere during multi-step syntheses.
    • Scalability : Transition from milligram to gram-scale synthesis while maintaining >95% purity .
    • Structural analysis : Correlate NMR/XRPD data with computational models to predict peptide folding .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.